2-Oxa-6-azaspiro[3.3]heptane oxalate
CAS No.: 1159599-99-1
Cat. No.: VC2988161
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-6-azaspiro[3.3]heptane oxalate - 1159599-99-1](/images/structure/VC2988161.png)
Specification
CAS No. | 1159599-99-1 |
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Molecular Formula | C7H11NO5 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | 2-oxa-6-azaspiro[3.3]heptane;oxalic acid |
Standard InChI | InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |
Standard InChI Key | KOUVDKDABFOPIG-UHFFFAOYSA-N |
SMILES | C1C2(CN1)COC2.C(=O)(C(=O)O)O |
Canonical SMILES | C1C2(CN1)COC2.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structure
2-Oxa-6-azaspiro[3.3]heptane oxalate is a spirocyclic compound with the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol . The compound consists of two components: 2-oxa-6-azaspiro[3.3]heptane (C5H9NO) and oxalic acid (C2H2O4) . The structure features a spiro carbon center that connects an oxetane ring (containing an oxygen atom) and an azetidine ring (containing a nitrogen atom), with the compound existing as an oxalate salt form. This unique arrangement creates a three-dimensional structure that differs significantly from more common planar aromatic systems used in medicinal chemistry.
The compound has several synonyms and identifiers in chemical databases and literature, including:
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2-OXA-6-AZASPIRO[3.3]HEPTANE OXALATE
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1159599-99-1 (CAS Registry Number)
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1254966-66-9 (alternative CAS number)
The chemical structure can be represented by the SMILES notation: C1C2(CN1)COC2.C(=O)(C(=O)O)O , which describes both the spirocyclic amine component and the oxalate counterion.
Table 1. Chemical Identity of 2-Oxa-6-azaspiro[3.3]heptane oxalate
Property | Value |
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Molecular Formula | C7H11NO5 |
Molecular Weight | 189.17 g/mol |
CAS Registry Number | 1159599-99-1 |
InChIKey | KOUVDKDABFOPIG-UHFFFAOYSA-N |
Component Compounds | 2-Oxa-6-azaspiro[3.3]heptane (C5H9NO) and Oxalic acid (C2H2O4) |
SMILES | C1C2(CN1)COC2.C(=O)(C(=O)O)O |
Physical and Chemical Properties
2-Oxa-6-azaspiro[3.3]heptane oxalate typically exists as a solid at room temperature. The compound is characterized by its limited solubility profile, being only slightly soluble in water . This restricted solubility presents challenges in certain chemical reactions and applications, particularly when attempting to use the compound in non-polar organic solvents.
In terms of stability, differential scanning calorimetry (DSC) analysis has revealed that the oxalate salt form exhibits relatively low thermostability with significant heat release (exceeding 1000 J/g) . This thermal instability is an important consideration for handling and processing the compound, particularly in large-scale operations where safe working conditions must be ensured to prevent potential hazardous decomposition reactions.
The oxalate salt form is also noted for its poor solubility in most organic solvents, which limits its application in certain reaction conditions. Most reactions performed with the oxalate salt typically require highly polar solvents such as DMSO or DMF, or alternatively, refluxing in less polar solvents, though the latter often results in poor isolated product yields .
Table 2. Physical and Chemical Properties of 2-Oxa-6-azaspiro[3.3]heptane oxalate
Property | Characteristic |
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Physical State | Solid |
Solubility | Slightly soluble in water; poorly soluble in most organic solvents |
Thermal Stability | Low thermostability with significant heat release (>1000 J/g) |
Recommended Solvents | Highly polar solvents (DMSO, DMF) |
Storage Recommendation | Cool, dry place in tightly closed container with adequate ventilation; away from oxidizing agents |
Synthesis Methods
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane oxalate has evolved over time, with several methodologies reported in the literature. These methods vary in efficiency, scalability, and the specific reagents employed.
Traditional Synthesis Pathway
The traditional method for synthesizing 2-Oxa-6-azaspiro[3.3]heptane oxalate, first described by Carreira and colleagues, involves a multi-step process starting from tribromopentaerythritol (also known as FR-513, a commercially available flame retardant) . This approach includes:
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Cyclization reaction of tribromopentaerythritol with p-toluenesulfonamide under basic conditions to form an N-tosylated spiro compound
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Removal of the tosyl protecting group through sonication with magnesium turnings in methanol
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Filtration to remove magnesium salts formed during the deprotection reaction
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Treatment of the filtrate with oxalic acid to afford the oxalate salt
Improved Synthesis Methods
Research has led to improved synthesis pathways that offer advantages in terms of yield, purity, and scalability. One such improved method involves:
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Distillation of 3,3-bis(bromomethyl)oxetane as a starting material
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Ring closure with benzylamine followed by distillation to yield N-benzyl-2-oxa-6-azaspiro[3.3]heptane
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Hydrogenolysis of the N-benzyl group using Pd on activated carbon under hydrogen atmosphere (5 bar) with catalytic acetic acid in methanol
This improved method has been reported to yield the desired product in good yield (60% in 2 steps) and purity . The hydrogenolysis step works well even on larger scales (8.0 gram) with 1.0 equivalent of acetic acid, demonstrating the scalability of this approach.
Alternative approaches using different protecting groups, such as 4-methoxybenzyl (PMB), have also been developed. The PMB-protected 2-oxa-6-azaspiro[3.3]heptane can be prepared in 56% yield (after distillation), with subsequent hydrogenolysis of the PMB group using one equivalent of acetic acid . This strategy offers additional flexibility in the synthesis of this important spirocyclic building block.
Salt Forms
While 2-Oxa-6-azaspiro[3.3]heptane is commonly isolated as its oxalate salt, research has investigated alternative salt forms to address limitations in stability and solubility that are inherent to the oxalate form.
Comparison of Oxalate with Other Salt Forms
Studies have shown that isolation of 2-Oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt yields a more stable and more soluble product compared to the oxalate salt . This improved stability and solubility profile enables access to a wider range of reaction conditions, expanding the synthetic utility of this building block.
Various acids have been systematically investigated for salt formation with 2-oxa-6-azaspiro[3.3]heptane, including:
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Oxalic acid (used as a benchmark)
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Camphor sulfonic acid
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p-Toluenesulfonic acid (PTSA)
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Citric acid
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Methanesulfonic acid
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Trifluoroacetic acid (TFA)
Preparation and Properties of Different Salt Forms
Salt formation has been studied by adding different acids to a methanolic solution of the acetate salt of 2-oxa-6-azaspiro[3.3]heptane. With oxalic acid and camphor sulfonic acid, precipitates form at room temperature in methanol, allowing simple filtration to isolate the formed solids. In other cases, methanol evaporation followed by trituration with methyl tert-butyl ether (MTBE) has been employed to isolate the expected salts . Some salt forms, such as the citrate and methanesulfonyl salts, remain as viscous oils rather than crystallizing into solids.
The sulfonate salts, particularly the naphthalene-1,5-disulfonate salt, have demonstrated several advantages over the oxalate salt:
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Better thermal and chemical stability (bench stable upon storage in a closed vessel under nitrogen atmosphere)
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Improved solubility in a wider range of solvents
These improved properties make the sulfonate salts particularly valuable for applications requiring more challenging reaction conditions or better solubility profiles.
Applications
2-Oxa-6-azaspiro[3.3]heptane oxalate has significant applications in both pharmaceutical research and chemical synthesis, serving as a versatile building block for various chemical transformations.
Chemical Synthesis Applications
As an intermediate in chemical synthesis, 2-Oxa-6-azaspiro[3.3]heptane oxalate provides access to a variety of functionalized compounds . The reactive centers in the molecule, particularly the nitrogen atom, allow for further derivatization through various chemical transformations such as alkylation, acylation, and nucleophilic substitution reactions.
The sulfonate salt forms, with their improved solubility profiles, have been shown to expand the range of reaction conditions available for chemical transformations involving this spirocyclic building block, potentially opening new avenues for its application in complex molecule synthesis.
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